3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride 3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 25394-20-1
VCID: VC18424090
InChI: InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)14-9-15-24-21(23)20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,20H,3-4,9,14-15H2,1-2H3;1H
SMILES:
Molecular Formula: C21H26ClNO2
Molecular Weight: 359.9 g/mol

3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride

CAS No.: 25394-20-1

Cat. No.: VC18424090

Molecular Formula: C21H26ClNO2

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride - 25394-20-1

Specification

CAS No. 25394-20-1
Molecular Formula C21H26ClNO2
Molecular Weight 359.9 g/mol
IUPAC Name diethyl-[3-(9H-fluorene-9-carbonyloxy)propyl]azanium;chloride
Standard InChI InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)14-9-15-24-21(23)20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,20H,3-4,9,14-15H2,1-2H3;1H
Standard InChI Key WZBSJWUNLSNPMJ-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]

Introduction

Chemical Identity and Fundamental Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, diethyl-[3-(9H-fluorene-9-carbonyloxy)propyl]azanium chloride, reflects its dual functional groups: a fluorene-9-carboxylate ester and a quaternary ammonium moiety. The fluorene system consists of two fused benzene rings with a five-membered central ring, providing a rigid, planar aromatic framework. The carboxylate group at the 9-position is esterified to a propyl chain terminating in a diethylamino group, which is protonated and paired with a chloride counterion .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.25394-20-1
Molecular FormulaC21H26ClNO2\text{C}_{21}\text{H}_{26}\text{ClNO}_2
Molecular Weight359.9 g/mol
SMILESCCNH+CCCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]
InChIKeyWZBSJWUNLSNPMJ-UHFFFAOYSA-N

The SMILES notation and InChIKey confirm the connectivity and stereoelectronic features, while the PubChem CID (32946) facilitates database interoperability .

Physicochemical Characteristics

Though experimental data on solubility, melting point, and stability are absent in the provided sources, the hydrochloride salt form suggests moderate water solubility due to ionic character. The fluorene moiety imparts hydrophobicity, likely rendering the compound soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol.

Synthesis and Manufacturing

Synthetic Route Inference

While no direct synthesis protocol for this compound is documented, its structure suggests a two-step process:

  • Esterification of 9-Fluorenecarboxylic Acid: Reacting 9-fluorenecarboxylic acid with 3-(diethylamino)propanol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) or via acid chloride intermediacy.

  • Hydrochloride Salt Formation: Treating the tertiary amine with hydrochloric acid to protonate the diethylamino group, yielding the ionic hydrochloride form .

A related patent (EP0110432A1) describes the synthesis of fluorene-9-carboxylic acid esters using dialkyl carbonates and alkali hydrides . Adapting this method, fluorene could react with diethyl carbonate and sodium hydride to form the carboxylate ester, followed by quaternization with diethylamine-propyl chloride.

Hypothetical Reaction Scheme

Fluorene+Diethyl CarbonateNaHFluorene-9-carboxylate Ester3-(Diethylamino)propyl ChlorideTarget Compound\text{Fluorene} + \text{Diethyl Carbonate} \xrightarrow{\text{NaH}} \text{Fluorene-9-carboxylate Ester} \xrightarrow{\text{3-(Diethylamino)propyl Chloride}} \text{Target Compound}

Process Optimization Challenges

Key challenges include:

  • Steric Hindrance: The bulky fluorene system may slow esterification kinetics.

  • Purification: Separating the hydrochloride salt from byproducts like unreacted amines or solvents.
    The patent reports an 80.7% yield for fluorene-9-carboxylic acid synthesis under optimized conditions (40–80°C, 2–8 hours), suggesting similar parameters could apply.

Structural and Computational Analysis

Spectroscopic Signatures

Although experimental spectra are unavailable, predictable features include:

  • IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ammonium N-H (~2500 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to oxygen (δ 4.1–4.3 ppm), and diethylamino CH₂ (δ 2.5–3.0 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 170 ppm), fluorene carbons (δ 120–140 ppm), and quaternary ammonium carbon (δ 50–60 ppm).

Computational Modeling Insights

The InChIKey (WZBSJWUNLSNPMJ-UHFFFAOYSA-N) enables retrieval of 3D conformers from databases like PubChem. Molecular dynamics simulations could predict solubility parameters or interactions with biological targets, though such studies are not cited in the provided materials .

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